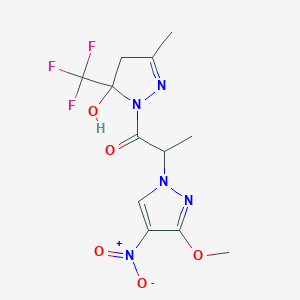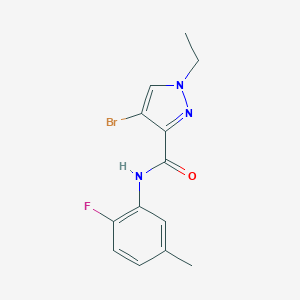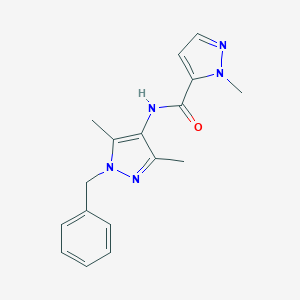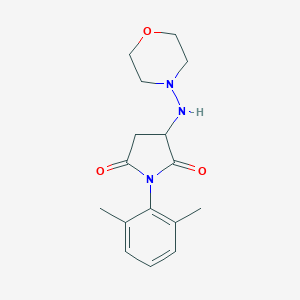![molecular formula C24H22F3NO5 B280213 Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, commonly known as MMFQ, is a biologically active compound that has been extensively studied for its potential applications in scientific research. MMFQ belongs to the class of quinoline derivatives and has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of MMFQ is not fully understood, but it is believed to act through the modulation of various cellular pathways. MMFQ has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. MMFQ has also been shown to modulate the activity of certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MMFQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. MMFQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMFQ is its wide range of pharmacological activities, making it a promising candidate for further research. However, one of the limitations of MMFQ is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of MMFQ is not fully understood, which can make it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on MMFQ. One area of focus could be the development of novel synthetic methods for the production of MMFQ and its derivatives, which could lead to the discovery of new pharmacological activities. Another area of focus could be the elucidation of the mechanism of action of MMFQ, which could lead to the development of more targeted and effective drugs. Additionally, further research could be conducted to explore the potential applications of MMFQ in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
MMFQ can be synthesized through a multistep process involving the reaction of 2-furylcarbinol with 3-(trifluoromethyl) benzaldehyde, followed by the addition of 1,4-dihydroquinoline-3-carboxylic acid and methyl chloroformate. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
MMFQ has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. MMFQ has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C24H22F3NO5 |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
methyl 2-methyl-5-oxo-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22F3NO5/c1-13-20(23(30)31-2)22(21-17(28-13)7-4-8-18(21)29)19-10-9-16(33-19)12-32-15-6-3-5-14(11-15)24(25,26)27/h3,5-6,9-11,22,28H,4,7-8,12H2,1-2H3 |
Clé InChI |
KFWGZPPBYQDVLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)OC |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
